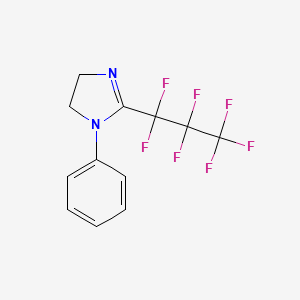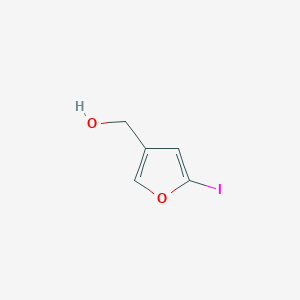![molecular formula C7H8N4O2 B15364928 (7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol](/img/structure/B15364928.png)
(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol: is a heterocyclic organic compound characterized by the presence of nitrogen and oxygen atoms within its ring structure. This compound belongs to the class of oxadiazoles, which are known for their diverse biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring[_{{{CITATION{{{1{Continuous process for manufacturing alkyl 7-amino-5-methyl- [1,2,5 ...](https://patents.google.com/patent/US20210363157A1/en). The reaction conditions often require heating under reflux and the use of specific catalysts to ensure the formation of the desired product[{{{CITATION{{{_1{Continuous process for manufacturing alkyl 7-amino-5-methyl- 1,2,5 ....
Industrial Production Methods
In an industrial setting, continuous flow reactions are often employed to produce this compound[_{{{CITATION{{{1{Continuous process for manufacturing alkyl 7-amino-5-methyl- [1,2,5 ...](https://patents.google.com/patent/US20210363157A1/en). These methods allow for better control over reaction parameters, leading to higher yields and purity[{{{CITATION{{{1{Continuous process for manufacturing alkyl 7-amino-5-methyl- 1,2,5 .... The continuous flow process involves combining reactants in a controlled manner, often under overpressure, to facilitate the formation of the oxadiazole ring[{{{CITATION{{{_1{Continuous process for manufacturing alkyl 7-amino-5-methyl- 1,2,5 ....
Analyse Des Réactions Chimiques
Types of Reactions
(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol: can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxo derivative.
Reduction: : Reducing the oxo group to a hydroxyl group.
Substitution: : Replacing one of the hydrogen atoms with another functional group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of hydroxyl derivatives.
Substitution: : Formation of various substituted derivatives based on the nucleophile or electrophile used.
Applications De Recherche Scientifique
(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol: is compared with other similar compounds, such as:
7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-carboxylate
4-Amino-1,2,5-oxadiazole-3-carbonitrile
Spiro[[1,2,5]oxadiazolo[3,4-b]pyrazine-5,2'-pyrroles]
These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of This compound .
Propriétés
Formule moléculaire |
C7H8N4O2 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol |
InChI |
InChI=1S/C7H8N4O2/c1-3-4(2-12)5(8)6-7(9-3)11-13-10-6/h12H,2,8H2,1H3 |
Clé InChI |
TXBOXHUJBZYRGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NON=C2C(=C1CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-(methylamino)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B15364854.png)
![1,1-Dimethylethyl (2R)-2-{[(chloroacetyl)amino]methyl}-1-pyrrolidinecarboxylate](/img/structure/B15364864.png)
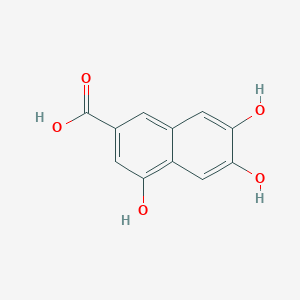

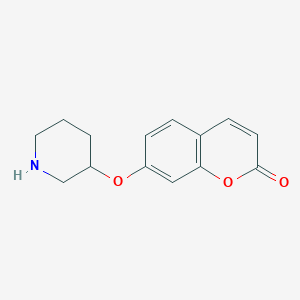
![7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B15364884.png)
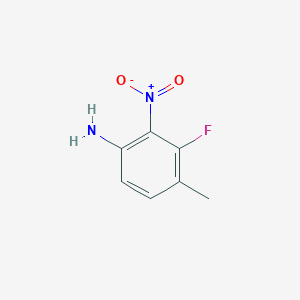
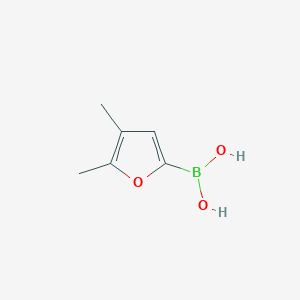
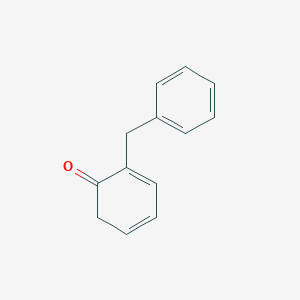
![3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B15364903.png)
![2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one](/img/structure/B15364908.png)
![Benzyl 5-aminosulfonyl-4-chloro-2-[(2-furanylmethyl)amino]benzoate](/img/structure/B15364920.png)
